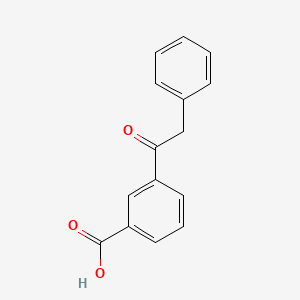

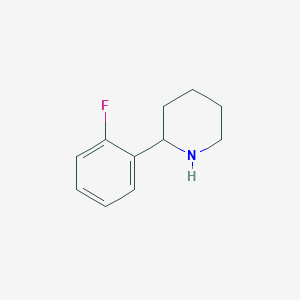

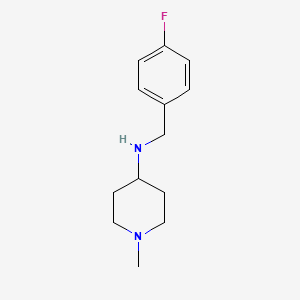

![molecular formula C16H19NO4 B1334894 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid CAS No. 436811-19-7](/img/structure/B1334894.png)

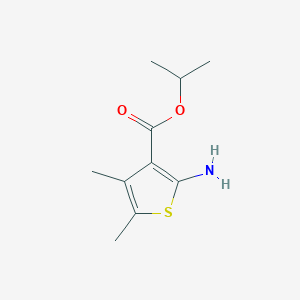

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Non-Peptide Mimetics Development

This compound has been identified as a potential scaffold for the development of non-peptide mimetics. These mimetics are promising in drug development due to their improved cell permeability, in vivo stability, and bioavailability while maintaining desired biological activities . The proline-like moiety within the compound’s structure can induce a reverse-turn structure, which is a major recognition pattern for various target proteins, making it valuable in drug design.

Constrained Bioisosteres for Enhanced Binding

The design of bioisosteres that allow a stable prearrangement of reverse-turn structures is a significant interest in drug research. The conformational restriction of the pyrrolidine ring in proline induces an elbow secondary structure in peptides and proteins, which is often responsible for certain biological properties. This compound, with its proline-like structure, could be used to create more stable and selective bioisosteres .

Template for Drug Development

The stability of the 7 + 5 bicyclic lactam core structure, derived from this compound under acidic conditions, suggests it may serve as a valuable template for the development of constrained non-peptide mimetics. This could lead to the creation of new drugs with fewer problems related to peptide precursors .

Synthesis of Original Proline-Like Moieties

The compound has been used in the synthesis of original proline-like moieties through Yamaguchi lactonization. These moieties are crucial for inducing reverse-turn structures in peptides, which are important for protein recognition and interaction .

Chemical Intermediates in Multicomponent Reactions

While not directly mentioned, compounds with similar structures have been utilized in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidinones. It’s plausible that this compound could also find application in similar synthetic pathways .

Peptidomimetics Design

Given its structural similarity to proline and its potential to form stable lactam structures, this compound could be explored as a starting point in the design of peptidomimetics. These are compounds that mimic the biological activity of peptides but are more stable and easier to deliver as drugs .

Enhancing Metabolic Stability of Drugs

The compound’s ability to induce stable secondary structures in peptides suggests it could be used to enhance the metabolic stability of drug candidates. This would be particularly useful in the development of therapeutic agents that require a longer half-life in the body .

Target Protein Interaction Studies

The reverse-turn structure induced by proline-like moieties is essential for the interaction with various target proteins. This compound could be used in studies to understand how these interactions occur and how they can be optimized for better therapeutic outcomes .

特性

IUPAC Name |

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-6(2)13(16(20)21)17-14(18)11-7-3-4-8(10-5-9(7)10)12(11)15(17)19/h3-4,6-13H,5H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNVHVKLRCQXOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2C3C=CC(C2C1=O)C4C3C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387732 |

Source

|

| Record name | 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |

CAS RN |

436811-19-7 |

Source

|

| Record name | 3,3a,4,4a,5,5a,6,6a-Octahydro-α-(1-methylethyl)-1,3-dioxo-4,6-ethenocycloprop[f]isoindole-2(1H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

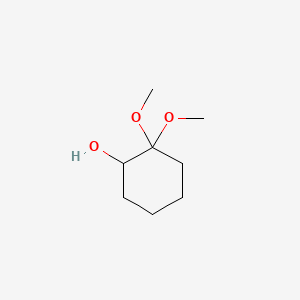

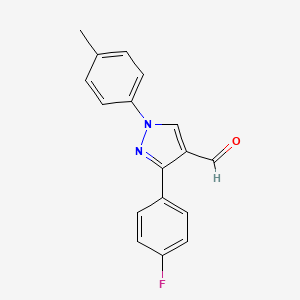

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)